molecular formula C11H22N2O4 B597695 Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate CAS No. 160816-27-3

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate

Cat. No. B597695
Key on ui cas rn: 160816-27-3
M. Wt: 246.307
InChI Key: XRIPRJRSUDUZQF-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To a solution of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (5.86 g, 27.0 mmol) in DCM (100 mL) at 0° C. was added portion wise di(1H-imidazol-1-yl)methanone (4.81 g, 29.7 mmol). Cold bath was removed and the reaction was stirred at 20° C. for 30 minutes. O,N-dimethylhydroxylamine hydrochloride (3.16 g, 32.4 mmol) was then added and followed by slow addition of triethylamine (3.28 g, 32.4 mmol). The reaction mixture was stirred at 20° C. for overnight (18 hr), and diluted with DCM (200 mL) and washed with HCl (1 M, 2×50 mL) and saturated NaHCO3 solution (2×50 mL), H2O (50 mL) and brine (50 mL). The organic was then dried (Na2SO4) and concentrated under reduced pressure to give crude product (6.61 g). LCMS m/z 261.2 (M+H)+, Rt 0.77 min.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@@H:9]([CH:13](C)C)[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].N1(C(N2C=CN=C2)=O)C=CN=[CH:17]1.Cl.[CH3:29][O:30][NH:31][CH3:32].C(N(CC)CC)C>C(Cl)Cl>[CH3:29][O:30][N:31]([CH3:32])[C:10](=[O:12])[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])([CH3:13])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)C(C)C
Name
Quantity
4.81 g
Type
reactant
Smiles
N1(C=NC=C1)C(=O)N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
3.16 g
Type
reactant
Smiles
Cl.CONC
Step Three
Name
Quantity
3.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cold bath was removed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C. for overnight (18 hr)
Duration
18 h
WASH
Type
WASH
Details
washed with HCl (1 M, 2×50 mL) and saturated NaHCO3 solution (2×50 mL), H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(C(C)(C)NC(OC(C)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.61 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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